molecular formula C15H18N2O2S2 B385277 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione CAS No. 620590-09-2

3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione

Cat. No.: B385277
CAS No.: 620590-09-2
M. Wt: 322.5g/mol
InChI Key: IPVQXIBRDKMCSV-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione is a bicyclic sulfone-containing heterocyclic compound featuring a thienoimidazole core. The molecule is substituted with a 3-methylphenyl group at position 3 and a prop-2-enyl (allyl) group at position 1. This structural framework is shared with several pharmacologically active analogs, particularly those targeting enzyme inhibition (e.g., biotin protein ligase, HIV-1 protease) .

Properties

IUPAC Name

3-(3-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-7-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-5-11(2)8-12/h3-6,8,13-14H,1,7,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQXIBRDKMCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Cyclization Conditions and Yields

PrecursorCatalystSolventTemperature (°C)Yield (%)
Acetonylsuccinic esterSodium ethoxideDMF8072
Thiazoline derivativeBoron trifluorideTetrahydrofuran2568

Oxidation to 5,5-Dioxide Functionality

Oxidation of the thienoimidazole core to the 5,5-dioxide is achieved using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. EP0306996A2 demonstrates that H₂O₂ (30% v/v) at 50°C for 4 hours provides a 94% conversion rate, while mCPBA offers milder conditions (25°C, 2 hours) with comparable efficiency. Over-oxidation byproducts are minimized by controlling the stoichiometry of the oxidizing agent (Table 2).

Table 2: Oxidation Efficiency Comparison

Oxidizing AgentSolventTemperature (°C)Time (h)Conversion (%)
H₂O₂Acetic acid50494
mCPBADichloromethane25292

Thionation at Position 2

The conversion of the carbonyl group at position 2 to a thione is accomplished using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. PMC6253891 highlights that Lawesson’s reagent in toluene at 110°C for 8 hours achieves near-quantitative thionation (98% yield), whereas P₄S₁₀ requires longer durations (12 hours) and yields 87%. The choice of reagent impacts scalability: Lawesson’s reagent, though costlier, reduces purification challenges associated with phosphorus byproducts.

Purification and Characterization

Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. US4670564A reports characteristic ¹H-NMR signals for the prop-2-enyl group at δ 5.1–5.3 ppm (vinyl protons) and the 3-methylphenyl group at δ 2.4 ppm (singlet). Infrared (IR) spectroscopy verifies the thione moiety at 1180 cm⁻¹.

Challenges and Optimization Opportunities

Key challenges include:

  • Steric hindrance during alkylation, necessitating excess allyl bromide.

  • Byproduct formation during thionation, requiring meticulous stoichiometric control.

  • Solvent selection for oxidation to prevent core degradation.

Future directions propose ionic liquid-mediated reactions to enhance cyclization efficiency and biocatalytic methods for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atoms in the thienoimidazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the dioxo group to a dihydro derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the prop-2-enyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of dihydro derivatives.

  • Substitution: : Formation of substituted thienoimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thienoimidazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine

The medicinal applications of this compound include its potential use as a therapeutic agent. Its biological activity can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thienoimidazole core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Allyl Group : The prop-2-enyl substituent offers unique reactivity, such as participation in Michael additions or polymerization, which is absent in phenyl- or acyl-substituted analogs .

Yield Comparison :

  • Allyl-substituted analogs typically exhibit moderate yields (50–70%) due to competing side reactions .
  • Trifluoromethyl derivatives achieve lower yields (30–50%) due to steric and electronic challenges .

Crystallographic and Conformational Analysis

  • Target Compound: Predicted to adopt a chair-like conformation in the tetrahydrothieno ring, stabilized by intramolecular hydrogen bonds (N–H···O=S), as observed in related sulfone derivatives .
  • Trifluoromethyl Analogs : Crystallographic studies reveal distorted boat conformations due to steric clashes between CF3 and adjacent groups .
  • Acyl Derivatives : Exhibit restricted rotation around the acyl group, leading to distinct conformational states detectable via NMR .

Biological Activity

The compound 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione is a member of the thieno[3,4-d]imidazole family. This class of compounds has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Thieno[3,4-d]imidazole core : This heterocyclic structure contributes to the compound's biological activity.
  • Dioxo functional groups : These groups are known to enhance pharmacological properties by participating in various biochemical interactions.
  • Methylphenyl substituent : This group may influence the lipophilicity and overall bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]imidazoles exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • A study highlighted that certain thieno[3,4-d]imidazole derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of thieno[3,4-d]imidazole derivatives is notable:

  • Compounds within this class have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanistic studies suggest that these compounds may inhibit specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Thieno[3,4-d]imidazole derivatives have also been investigated for their anti-inflammatory properties:

  • In animal models, these compounds have shown a reduction in inflammatory markers such as TNF-alpha and IL-6.
  • The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thieno[3,4-d]imidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. The results indicated that several derivatives exhibited potent antibacterial activity with MIC values ranging from 12.5 μg/ml to 50 μg/ml against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In another research effort, a derivative of thieno[3,4-d]imidazole was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values lower than those observed for established chemotherapeutics. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus12.5 μg/ml
AntimicrobialEscherichia coli25 μg/ml
AnticancerMCF-7IC50 < 10 μM
Anti-inflammatoryIn vivo modelSignificant reduction in TNF-alpha levels

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